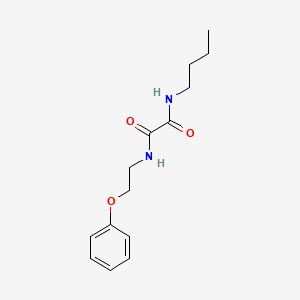
N-butyl-N'-(2-phenoxyethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N'-(2-phenoxyethyl)ethanediamide, also known as BPEE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPEE is a diamide derivative of butanediamine, which has two butyl groups and one phenoxyethyl group attached to the nitrogen atoms. In
Aplicaciones Científicas De Investigación
N-butyl-N'-(2-phenoxyethyl)ethanediamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-butyl-N'-(2-phenoxyethyl)ethanediamide is in the field of organic electronics, where it has been used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). N-butyl-N'-(2-phenoxyethyl)ethanediamide has also been investigated for its potential use as a lubricant additive and as a corrosion inhibitor in metalworking fluids.
Mecanismo De Acción
The mechanism of action of N-butyl-N'-(2-phenoxyethyl)ethanediamide is not fully understood, but it is believed to be related to its ability to form hydrogen bonds with other molecules. N-butyl-N'-(2-phenoxyethyl)ethanediamide has two amide groups that can form hydrogen bonds with other molecules, which may contribute to its ability to act as a hole transport material in OLEDs and OPVs.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of N-butyl-N'-(2-phenoxyethyl)ethanediamide. However, studies have shown that N-butyl-N'-(2-phenoxyethyl)ethanediamide is not toxic to cells and does not cause significant changes in cell viability or morphology. N-butyl-N'-(2-phenoxyethyl)ethanediamide has also been shown to have low acute toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-butyl-N'-(2-phenoxyethyl)ethanediamide is its high solubility in organic solvents, which makes it easy to handle in lab experiments. N-butyl-N'-(2-phenoxyethyl)ethanediamide is also relatively stable under normal lab conditions and can be stored for extended periods without significant degradation. However, one limitation of N-butyl-N'-(2-phenoxyethyl)ethanediamide is its relatively low yield in the synthesis process, which can make it expensive to produce in large quantities.
Direcciones Futuras
For research on N-butyl-N'-(2-phenoxyethyl)ethanediamide include the development of new synthesis methods, investigation of its potential applications in other fields, and further studies on its mechanism of action.
Métodos De Síntesis
N-butyl-N'-(2-phenoxyethyl)ethanediamide can be synthesized through a multistep process that involves the reaction of butanediamine with butylamine and 2-phenoxyethanol. The reaction is carried out under reflux conditions in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure N-butyl-N'-(2-phenoxyethyl)ethanediamide. The yield of the synthesis process is typically around 50-60%.
Propiedades
IUPAC Name |
N-butyl-N'-(2-phenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-2-3-9-15-13(17)14(18)16-10-11-19-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZWNKDEVRTOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCOC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N'-(2-phenoxyethyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

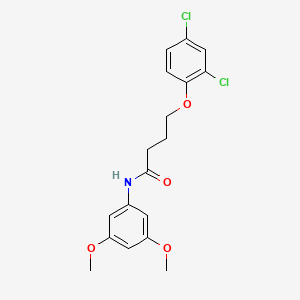
![(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5234822.png)
![1-ethyl-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}piperazine](/img/structure/B5234829.png)
![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5234836.png)
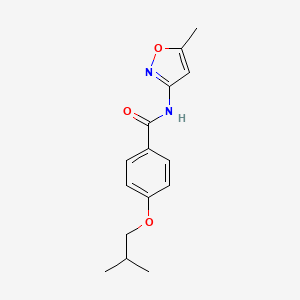
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234846.png)
![4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5234851.png)
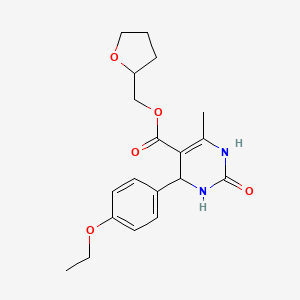
![2-[ethyl(propionyl)amino]benzoic acid](/img/structure/B5234863.png)
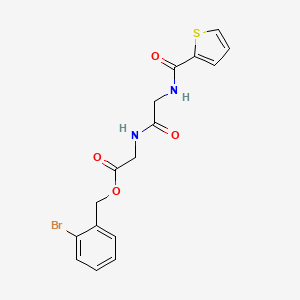
![4-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5234871.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine](/img/structure/B5234874.png)
![2-amino-4-(4-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5234878.png)
![5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B5234895.png)